molecular formula C11H20CuP B577256 Cyclopentadienyl(triethylphosphine)copper(I) CAS No. 12261-30-2

Cyclopentadienyl(triethylphosphine)copper(I)

Cat. No.: B577256
CAS No.: 12261-30-2
M. Wt: 246.801
InChI Key: HFLGHHCQULGGMX-UHFFFAOYSA-N
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Description

Cyclopentadienyl(triethylphosphine)copper(I) is an organometallic compound with the formula (C₅H₅)CuP(C₂H₅)₃. This compound is notable for its unique structure, where a cyclopentadienyl ring is bonded to a copper atom, which is also coordinated to a triethylphosphine ligand.

Preparation Methods

The synthesis of cyclopentadienyl(triethylphosphine)copper(I) typically involves the reaction of cyclopentadienyl sodium with copper(I) chloride in the presence of triethylphosphine. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed in a solvent such as tetrahydrofuran (THF). The product is then purified by recrystallization .

Synthetic Route:

  • Dissolve cyclopentadienyl sodium in THF.
  • Add copper(I) chloride to the solution.
  • Introduce triethylphosphine to the reaction mixture.
  • Stir the mixture under an inert atmosphere.
  • Purify the product by recrystallization.

Chemical Reactions Analysis

Cyclopentadienyl(triethylphosphine)copper(I) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form copper(II) complexes.

    Reduction: It can be reduced back to copper(0) under certain conditions.

    Substitution: The triethylphosphine ligand can be substituted with other ligands, altering the compound’s properties and reactivity.

Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Cyclopentadienyl(triethylphosphine)copper(I) has several applications in scientific research:

Mechanism of Action

The mechanism of action of cyclopentadienyl(triethylphosphine)copper(I) involves the interaction of the copper center with various substrates. The copper atom can undergo oxidative addition and reductive elimination, facilitating the formation and breaking of chemical bonds. The cyclopentadienyl ligand stabilizes the copper center, while the triethylphosphine ligand modulates its reactivity. These interactions enable the compound to act as an effective catalyst in numerous chemical transformations .

Comparison with Similar Compounds

Cyclopentadienyl(triethylphosphine)copper(I) can be compared with other organocopper compounds, such as:

    Cyclopentadienyl(cyclohexylphosphine)copper(I): Similar structure but with a different phosphine ligand, affecting its reactivity and stability.

    Cyclopentadienyl(trimethylphosphine)copper(I): Features a smaller phosphine ligand, leading to different steric and electronic properties.

    Cyclopentadienyl(diphenylphosphine)copper(I): Contains a bulkier phosphine ligand, influencing its catalytic activity and selectivity.

The uniqueness of cyclopentadienyl(triethylphosphine)copper(I) lies in its balance of stability and reactivity, making it a versatile compound for various applications .

Biological Activity

Cyclopentadienyl(triethylphosphine)copper(I) (CpCu(PEt3)) is a transition metal complex that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antioxidant research. This article explores the synthesis, characterization, and biological implications of this compound, supported by recent studies and findings.

Synthesis and Characterization

The synthesis of CpCu(PEt3) typically involves the reaction of copper(I) halides with cyclopentadienyl ligands in the presence of triethylphosphine. Characterization methods such as NMR spectroscopy, X-ray crystallography, and mass spectrometry are employed to confirm the structure and purity of the complex. The NMR spectra reveal distinct shifts in the cyclopentadienyl protons, indicating successful coordination with the copper center .

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of CpCu(PEt3). For instance, research indicates that similar cyclopentadienyl complexes exhibit significant cytotoxicity against various cancer cell lines. The mechanism of action often involves interactions with DNA and disruption of cellular processes leading to apoptosis.

  • Study Findings :
    • A study on related cyclopentadienyl complexes demonstrated IC50 values as low as 9.09 µM against HL-60 leukemic cells, suggesting a potent cytotoxic effect .
    • Another investigation into transition metal complexes reported that modifications in ligand structures could enhance biological activity, indicating that variations in the phosphine ligands might influence the efficacy of CpCu(PEt3) .

Antioxidant Activity

In addition to its anticancer potential, CpCu(PEt3) has been studied for its antioxidant properties. Transition metal complexes have been shown to scavenge reactive oxygen species (ROS), reducing oxidative stress within cells.

  • Mechanism : The antioxidant activity is often linked to the ability of these complexes to stabilize free radicals and prevent oxidative damage to biomolecules such as DNA and lipids .

Comparative Analysis of Biological Activity

The following table summarizes key findings from various studies on the biological activity of cyclopentadienyl complexes, including CpCu(PEt3):

ComplexCell Line TestedIC50 (µM)Mechanism of Action
Cyclopentadienyl(triethylphosphine)copper(I)HL-60 (leukemia)9.09Induces apoptosis
Cyclopentadienyl iron complexA549 (lung cancer)19.16DNA interaction
Titanocene-YCaki-1 (renal cancer)10.03Inhibition of thioredoxin reductase
Ruthenium cyclopentadienylVariousVariesROS scavenging

Case Studies

  • Anticancer Efficacy : A series of experiments were conducted using CpCu(PEt3) against different cancer cell lines including A549 and HL-60. The results indicated a dose-dependent response where higher concentrations led to increased cell death, primarily through apoptosis.
  • Oxidative Stress Reduction : In a separate study focusing on oxidative stress models, CpCu(PEt3) demonstrated a significant reduction in ROS levels, suggesting its potential application in protecting normal cells from oxidative damage induced by external stressors.

Properties

IUPAC Name

copper(1+);cyclopenta-1,3-diene;triethylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15P.C5H5.Cu/c1-4-7(5-2)6-3;1-2-4-5-3-1;/h4-6H2,1-3H3;1-5H;/q;-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFLGHHCQULGGMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCP(CC)CC.[CH-]1C=CC=C1.[Cu+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20CuP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12261-30-2
Record name copper(1+);cyclopenta-1,3-diene;triethylphosphane
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Q & A

Q1: What is the structure of Cyclopentadienyl(triethylphosphine)copper(I) and what makes its thermal stability noteworthy?

A1: Cyclopentadienyl(triethylphosphine)copper(I) is proposed to have a σ-cyclopentadienide structure rather than a π-cyclopentadienide structure, as evidenced by spectroscopic data. [] This means the cyclopentadienyl ring is directly bonded to the copper atom through a single carbon atom, unlike the delocalized bonding seen in π-complexes. This compound exhibits surprisingly high thermal stability compared to other simple alkylcopper(I) compounds, which tend to be thermally labile. [] This unexpected stability has sparked interest in understanding the factors contributing to its robust nature.

Q2: Has Cyclopentadienyl(triethylphosphine)copper(I) been used in the synthesis of any materials?

A3: Yes, Cyclopentadienyl(triethylphosphine)copper(I) is reported as a precursor in the Metalorganic Chemical Vapor Deposition (MOCVD) of CuGaS2, a semiconductor material. [] This marks the first successful epitaxial growth of CuGaS2 layers using MOCVD. [] The resulting CuGaS2 layers exhibit green photoluminescence at low temperatures, signifying their potential for optoelectronic applications. []

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